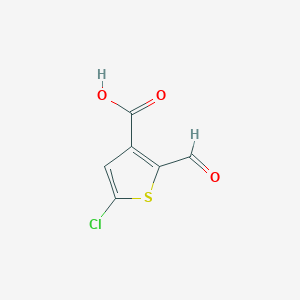

5-chloro-2-formylthiophene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZIHHIRUKEFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

[1][2][3][4][5]

Executive Summary

5-Chlorothiophene-2-carboxylic acid (5-CTCA) is a critical heterocyclic building block, most notably serving as the "A-ring" scaffold in the synthesis of Rivaroxaban (Xarelto), a blockbuster Factor Xa inhibitor.

This guide analyzes the three primary synthetic pathways for 5-CTCA, prioritizing industrial scalability and regiochemical purity. While direct chlorination of thiophene-2-carboxylic acid is chemically intuitive, it often suffers from poor selectivity (yielding 4-chloro and 4,5-dichloro impurities). Therefore, this guide focuses on indirect functionalization strategies —specifically the oxidation of 5-chloro-2-acetylthiophene and the "One-Pot" chlorination-oxidation of 2-thiophenecarboxaldehyde—which currently represent the industry standards for high-purity production.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity, the synthesis must overcome the thiophene ring's propensity for poly-halogenation. The strategy relies on installing the chlorine atom at the highly reactive

Strategic Disconnections

-

Route A (Oxidative Cleavage): Disconnection of the C2-acetyl group. Uses the Haloform reaction or chlorite oxidation.

-

Route B (Functional Group Interconversion): Oxidation of the C2-formyl group after C5 chlorination.

-

Route C (Metallation/Trapping): Direct lithiation of 2-chlorothiophene followed by

trapping (High regioselectivity, low scalability).

Figure 1: Retrosynthetic disconnections for 5-CTCA.

Part 2: Detailed Synthetic Protocols

Route A: Oxidation of 5-Chloro-2-acetylthiophene (Industrial Standard)

This route is favored in pharmaceutical manufacturing due to the stability of the acetyl intermediate and the avoidance of cryogenic conditions.

Mechanism:

The reaction proceeds via a Pinnick-Lindgren type oxidation (using

Protocol (Sodium Chlorite Variant):

-

Reagents:

-

Substrate: 5-Chloro-2-acetylthiophene (1.0 eq)

-

Oxidant: Sodium Chlorite (

, 2.0–3.0 eq) -

Scavenger: Sulfamic acid or Resorcinol (to trap

) -

Buffer:

(Maintain pH 3–5) -

Solvent: Acetonitrile/Water or t-Butanol/Water (1:1)

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-chloro-2-acetylthiophene in Acetonitrile/Water mixture. Cool to 0–5°C.

-

Buffering: Add

solution to buffer the system. Critical: Control pH to prevent rapid disproportionation of chlorite into toxic -

Oxidation: Dropwise addition of aqueous

over 2 hours.[1] The internal temperature must not exceed 10°C to suppress side reactions. -

Quench: Treat with sodium sulfite (

) to destroy excess oxidant.[2] -

Isolation: Acidify with HCl to pH 1–2. The product precipitates as a white solid.[1][3] Filter and wash with cold water.

-

Critical Process Parameters (CPPs):

-

pH Control: pH < 3 risks

explosion; pH > 6 stalls the reaction. -

Temperature: Must remain <15°C during addition to prevent thermal runaway.

Route B: One-Pot Chlorination/Oxidation of 2-Thiophenecarboxaldehyde

This route is economically attractive as it starts from the cheaper 2-thiophenecarboxaldehyde.

Mechanism:

-

Chlorination: Electrophilic aromatic substitution. Despite the electron-withdrawing formyl group, the sulfur atom strongly activates the

-position (C5). -

Oxidation: Conversion of the aldehyde to the carboxylic acid.[4]

Protocol:

-

Reagents:

-

Step-by-Step Methodology:

-

Step 1 (Chlorination): Charge 2-thiophenecarboxaldehyde into a reactor with

or neat. Introduce-

Note: Over-chlorination leads to 4,5-dichloro impurities. Stop at ~98% conversion.

-

-

Step 2 (Oxidation): Transfer the intermediate (5-chloro-2-thiophenecarboxaldehyde) to a solution of NaOH (aq). Add

solution slowly at <30°C.[1][6][5] -

Workup: Acidify the aqueous layer with conc.[5] HCl. The crude acid precipitates.[1]

-

Purification: Recrystallize from Acetic Acid/Water (1:2) to remove dichloro impurities.

-

Figure 2: Workflow for the One-Pot Synthesis (Route B).

Route C: Lithiation of 2-Chlorothiophene (High Selectivity / Lab Scale)

Ideal for small-scale synthesis where isomer purity is paramount and cost is secondary.

Protocol:

-

Reagents: 2-Chlorothiophene, LDA or

-BuLi, Dry THF, Dry -

Procedure:

-

Cool a solution of 2-chlorothiophene in anhydrous THF to -78°C .

-

Add LDA (1.1 eq) dropwise. The lithium selectively deprotonates the C5 position (most acidic proton adjacent to sulfur, stabilized by Cl).

-

Stir for 1 hour, then bubble excess dry

gas. -

Quench with water and acidify.[2]

-

-

Advantage: almost exclusive formation of the 5-isomer.

-

Disadvantage: Cryogenic requirements make it expensive for multi-kilo scale.

Part 3: Comparative Analysis & Data

| Metric | Route A (Acetyl Oxidation) | Route B (Aldehyde One-Pot) | Route C (Lithiation) |

| Starting Material Cost | High | Low | Medium |

| Regioselectivity | High (>98%) | Moderate (requires purification) | Very High (>99.5%) |

| Scalability | Excellent | Good (Heat management required) | Poor (Cryogenic) |

| Safety Profile | Moderate ( | Moderate ( | Low (Pyrophoric Li-reagents) |

| Typical Yield | 85–90% | 75–80% | 90–95% |

Part 4: Safety & Toxicology

-

Thiophene Derivatives: Generally skin irritants and lachrymators. Use full PPE.[4]

-

Chlorine Gas (

): Highly toxic inhalation hazard. Must be used in a scrubber-equipped fume hood. -

Sodium Chlorite (

): Strong oxidizer. Contact with acids releases explosive chlorine dioxide gas. Never mix solid chlorite with organic material.

References

-

Process for the preparation of Rivaroxaban. European Patent EP2844654B1. (Describes the use of 5-CTCA as a key intermediate). Link

-

Synthesis of 5-chlorothiophene-2-carboxylic acid. ChemicalBook Technical Data. (Provides physical properties and general reaction schemes).[4] Link

- Regioselective synthesis of substituted thiophenes.Journal of Organic Chemistry. (Discusses the directing effects of sulfur in electrophilic substitution).

-

One-pot synthesis of 5-chlorothiophene-2-carboxylic acid. CN Patent 108840854B. (Details the industrial chlorination-oxidation protocol). Link

-

Preparation of halogenated 2-thiophenecarboxylic acid derivatives. PMC - NIH. (Discusses vapor phase chlorination and lithiation routes). Link

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 3. CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

"5-chlorothiophene-2-carboxylic acid CAS number"

An In-depth Technical Guide to 5-Chlorothiophene-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-chlorothiophene-2-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core chemical properties, critically evaluates prominent synthetic routes, and explores its significant applications, with a primary focus on its role as a key intermediate in anticoagulant therapy.

Introduction: Strategic Importance in Pharmaceutical Synthesis

5-Chlorothiophene-2-carboxylic acid (CAS No. 24065-33-6 ) is a substituted thiophene derivative that has garnered significant attention in the pharmaceutical industry.[1][2][3] Its structural framework is a crucial component in the synthesis of several active pharmaceutical ingredients (APIs). Most notably, it serves as an indispensable precursor in the manufacture of Rivaroxaban, a potent, orally administered, direct factor Xa inhibitor used extensively as an anticoagulant.[4][5] The incorporation of the chlorothiophene moiety is a strategic choice in drug design, often used to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing the pharmacokinetic profile of the final drug molecule.[6][7] Understanding the chemistry, synthesis, and handling of this intermediate is therefore critical for any organization involved in the development and manufacturing of these life-saving therapies.[5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and research.

Core Chemical Properties

The key identifiers and properties of 5-chlorothiophene-2-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 24065-33-6 | [1][2][3] |

| Molecular Formula | C₅H₃ClO₂S | [1][2][5] |

| Molecular Weight | 162.59 g/mol | [1][5] |

| IUPAC Name | 5-chlorothiophene-2-carboxylic acid | [1][8] |

| Appearance | White to off-white or brown powder/crystal | [5][9] |

| Purity | Typically ≥95-99% | [5][9] |

| Melting Point | 151.0 to 155.0 °C | [9] |

| InChIKey | QZLSBOVWPHXCLT-UHFFFAOYSA-N | [1][8] |

| SMILES | C1=C(SC(=C1)Cl)C(=O)O | [1] |

Chemical Structure

The molecular structure features a thiophene ring chlorinated at the 5-position and carboxylated at the 2-position. This specific arrangement is key to its reactivity and function as a pharmaceutical intermediate.

Caption: Chemical structure of 5-chlorothiophene-2-carboxylic acid.

Synthesis Methodologies: A Comparative Analysis

Several synthetic routes to 5-chlorothiophene-2-carboxylic acid have been developed, each with distinct advantages and challenges regarding yield, safety, cost, and scalability. The choice of a specific pathway is often dictated by the intended scale of production and available starting materials.

Caption: Overview of major synthetic pathways to the target compound.

Route 1: From 2-Chlorothiophene

-

Friedel-Crafts Acylation: This classic method involves reacting 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride. The resulting intermediate is then hydrolyzed with a strong base to yield the final product.[3][4] While effective, this route generates significant waste ("three wastes"), and the cost of trichloroacetyl chloride can be a limiting factor for industrial applications.[4]

-

Direct Carboxylation: This approach uses a strong organolithium base, such as n-Butyllithium (n-BuLi), to deprotonate 2-chlorothiophene, followed by quenching with carbon dioxide.[4][10] This method requires stringent anhydrous and anaerobic conditions, and the handling of pyrophoric n-BuLi poses significant safety risks, making it less suitable for large-scale industrial production.[4]

Route 2: From 5-Chloro-2-acetylthiophene

This pathway utilizes 5-chloro-2-acetylthiophene as the starting material, which is oxidized to the carboxylic acid.[3] A common method employs sodium chlorite in the presence of a pH buffer like potassium dihydrogen phosphate.[10] This approach can provide high purity and good yields, but it relies on the availability of the specific starting material.[10]

Route 3: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

A highly efficient method for industrial-scale production is a "one-pot" synthesis starting from 2-thiophenecarboxaldehyde.[4] This process first involves the chlorination of the aldehyde to form the intermediate 5-chloro-2-thiophenecarboxaldehyde. Without isolation, this intermediate is then oxidized to the desired carboxylic acid. This method is advantageous as it reduces operational complexity, minimizes waste, and avoids costly or hazardous reagents, making it ideal for commercial manufacturing.[4]

Key Applications in Drug Development

The primary and most well-documented application of 5-chlorothiophene-2-carboxylic acid is its role as a key building block in the synthesis of Rivaroxaban.[5]

-

Rivaroxaban Intermediate: It forms the core scaffold onto which the other fragments of the Rivaroxaban molecule are constructed. The stability and reactivity of this intermediate are critical for achieving high yields and purity in the multi-step synthesis of the final API.[5] Rivaroxaban is used to prevent and treat deep vein thrombosis (DVT) and pulmonary embolism (PE), and to reduce the risk of stroke in patients with atrial fibrillation.[5]

-

Scaffold for Novel Inhibitors: Beyond Rivaroxaban, the chlorothiophene-carboxylic acid scaffold is explored in the discovery of new therapeutic agents. For instance, it has been incorporated into novel dual inhibitors of thrombin and Factor Xa, demonstrating its utility in designing molecules that can interact with the S1 binding pocket of serine proteases.[6]

-

Biochemical Reagent: In a broader context, it is used as a biochemical reagent and organic compound for various life science research applications, serving as a starting point for creating new molecular probes and potential drug candidates.[11]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 5-chlorothiophene-2-carboxylic acid is essential to ensure personnel safety.

Hazard Identification

The compound is classified under GHS with the following primary hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][9][12]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][9][12]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][9][12]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[13] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[13]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact.[13]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[13]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace.[9]

Storage

Store in a cool, dry, well-ventilated place in a tightly closed container.[2][13] For long-term stability as a stock solution, storage at -20°C for up to one month or -80°C for up to six months is recommended.[11]

Experimental Protocol: Industrial One-Pot Synthesis

This protocol is adapted from methodologies developed for scalable and efficient production, reflecting best practices in process chemistry.[3][4]

Caption: Workflow for the one-pot synthesis protocol.

Materials and Reagents

-

2-Thiophenecarboxaldehyde

-

Chlorine Gas (Cl₂)

-

Sodium Hydroxide (NaOH), 20% aqueous solution

-

Sodium Sulfite (Na₂SO₃), 10% aqueous solution

-

Dichloromethane (or other suitable organic solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Starch Potassium Iodide test paper

Step-by-Step Procedure

-

Chlorination of Aldehyde: Charge a suitable reactor with 2-thiophenecarboxaldehyde. Maintain the temperature between -10°C and 30°C. Introduce or add a chlorinating agent (e.g., chlorine gas). Maintain the reaction for 1-20 hours until analysis (e.g., TLC) confirms the consumption of the starting material. The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly without separation.[4]

-

Preparation of Base: In a separate reactor, prepare a 20% sodium hydroxide solution and cool it to between -5°C and 0°C.[3]

-

Addition and Oxidation: Slowly add the intermediate from Step 1 to the cooled sodium hydroxide solution, ensuring the internal temperature does not exceed 30°C. After the addition is complete, cool the mixture and slowly introduce chlorine gas, maintaining the temperature between 15°C and 30°C.[3][4]

-

Reaction Monitoring: Continue the reaction for several hours after the chlorine addition is complete. Monitor the reaction progress by HPLC or TLC until the intermediate is consumed.[3]

-

Quenching: Once the reaction is complete, cool the mixture to 5-10°C. Carefully add a 10% aqueous sodium sulfite solution to quench any excess oxidant. The endpoint of quenching can be verified when the solution no longer causes a color change on starch potassium iodide paper.[3]

-

Workup and Extraction: Add an organic solvent such as dichloromethane to the mixture and stir. Allow the layers to separate. The aqueous phase contains the sodium salt of the product. The organic layer containing impurities is removed.[3]

-

Precipitation and Isolation: To the aqueous layer, slowly add concentrated hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate. Filter the solid, wash it with water, and dry it to obtain the final product, 5-chlorothiophene-2-carboxylic acid.[3][4] Recrystallization can be performed if higher purity is required.

Conclusion

5-Chlorothiophene-2-carboxylic acid stands out as a high-value intermediate, primarily due to its integral role in the synthesis of Rivaroxaban. The evolution of its synthetic methodologies, particularly the development of efficient one-pot industrial processes, highlights the ongoing drive in pharmaceutical chemistry towards safer, more economical, and sustainable manufacturing. For researchers in drug discovery, its stable yet reactive scaffold continues to offer a reliable platform for the design of novel therapeutics targeting serine proteases and other important biological targets. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in both research and commercial settings.

References

-

PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

-

V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wityak, J., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid... a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]

-

G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

Sources

- 1. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 9. 5-Chlorothiophene-2-carboxylic Acid | 24065-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Advanced Reactivity Profiling of Chlorothiophene Derivatives: A Guide to Regiocontrol and Functionalization

Topic: Reactivity of Chlorothiophene Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Chlorothiophene derivatives occupy a unique niche in heterocyclic chemistry.[1] Unlike their bromo- and iodo- counterparts, which are often transient intermediates, chlorothiophenes offer a balance of stability and latent reactivity. They serve as robust bioisosteres for phenyl rings in drug discovery (e.g., Rivaroxaban, Tioconazole) while presenting specific challenges in activation due to the strength of the

Electronic Topography & Regiochemical Logic

The reactivity of chlorothiophenes is dictated by the competition between the thiophene ring's inherent nucleophilicity (electron-rich) and the chlorine atom's dual electronic nature (inductive withdrawal

The Alpha vs. Beta Vector

-

2-Chlorothiophene: The chlorine at C2 exerts a strong inductive effect on C3, but its resonance donation is poorly felt at C3. The sulfur atom activates C5 strongly. Consequently, Electrophilic Aromatic Substitution (EAS) overwhelmingly favors the C5 position (para-like to Cl).

-

3-Chlorothiophene: The chlorine at C3 directs incoming electrophiles to C2 (ortho to Cl) due to the combined activation of the sulfur atom (alpha-position) and the ortho-directing ability of the chlorine.

Visualization: Reactivity Map

The following diagram illustrates the preferred sites of attack for Nucleophiles (via Lithiation/DoM) and Electrophiles (EAS).

Caption: Regioselectivity map for 2- and 3-chlorothiophene. Red nodes indicate electrophilic substitution; Green nodes indicate deprotonation sites.[1]

The Lithiation Landscape: Avoiding the "Dance"

A critical distinction must be made between bromothiophenes and chlorothiophenes regarding the Halogen Dance (HD) reaction.

The Mechanism of Stability

In bromothiophenes, lithiation often triggers a base-catalyzed halogen migration (the "dance") to the most thermodynamically stable position (usually alpha to sulfur). However, the C-Cl bond is significantly stronger , making chlorothiophenes resistant to this migration under standard conditions.

-

Implication: You can use chlorine as a robust Blocking Group or a Directed Metalation Group (DMG) .[1]

-

Risk Factor: While the Cl atom rarely migrates, it strongly acidifies the ortho-proton.

Expert Insight: If you require a 2,3-disubstituted thiophene, start with 3-chlorothiophene.[1] The chlorine will direct lithiation exclusively to C2, preventing the mixture of isomers often seen with non-halogenated thiophenes.

Catalytic Activation: Breaking the Inert Bond

The oxidative addition of Pd(0) into the C-Cl bond of thiophene is sluggish compared to C-Br or C-I. Standard conditions (

Ligand Selection Strategy

To activate chlorothiophenes, electron-rich, bulky phosphine ligands are non-negotiable.

-

Buchwald Ligands (SPhos, XPhos): These facilitate oxidative addition into the aryl-chloride bond and stabilize the Pd(II) intermediate.

-

Tri-tert-butylphosphine (

): Highly active for sterically demanding or deactivated chlorides.[1] -

NHC Ligands (PEPPSI): Excellent for difficult substrates at room temperature.[1]

Experimental Workflow: Suzuki-Miyaura Coupling of 2-Chlorothiophene

This protocol utilizes a high-turnover catalyst system designed for aryl chlorides.[1]

Table 1: Optimized Conditions for Chlorothiophene Coupling

| Parameter | Condition | Rationale |

| Catalyst | Source of Pd(0); dba is labile.[1] | |

| Ligand | XPhos (2-4 mol%) | Promotes oxidative addition into C-Cl.[1] |

| Base | Anhydrous mild base minimizes dehalogenation.[1] | |

| Solvent | 1,4-Dioxane / | Biphasic system dissolves inorganic base.[1] |

| Temp | 100°C | Thermal energy required for C-Cl activation.[1] |

Metabolic Liability: The "Structural Alert"[2]

In drug development, the chlorothiophene moiety is often flagged as a structural alert due to potential bioactivation.

The Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

-

Michael Acceptor: These intermediates are highly electrophilic Michael acceptors that can covalently bind to hepatic proteins (e.g., glutathione depletion), leading to idiosyncratic hepatotoxicity (as seen with Tienilic acid).[1]

Mitigation Strategy:

-

Substitution at C2/C5: Blocking the alpha-positions (C2/C5) reduces metabolic lability.[1]

-

Electron Withdrawal: The chlorine atom itself reduces the electron density of the ring, theoretically lowering the rate of oxidation compared to alkyl-thiophenes, but it does not eliminate the risk.

Standardized Experimental Protocols

Protocol A: Regioselective Lithiation of 3-Chlorothiophene

Target: Synthesis of 3-chloro-2-formylthiophene

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Reagents: Charge with 3-chlorothiophene (1.0 equiv) and anhydrous THF (0.5 M concentration).

-

Cooling: Cool to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne-like elimination.[1]

-

Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 mins.[1]

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Add DMF (Dimethylformamide, 1.5 equiv) rapidly.

-

Workup: Allow to warm to RT, quench with sat.

, extract with EtOAc.

Protocol B: Pd-Catalyzed Coupling (Suzuki)

Target: 2-Phenylthiophene derivative from 2-chlorothiophene[1]

-

Degassing: Sparge 1,4-dioxane with

for 30 mins. -

Catalyst Formation: In a glovebox or under strict inert flow, mix

(2 mol%) and SPhos (4 mol%).[1] Stir for 10 mins to form the active species. -

Reaction: Add 2-chlorothiophene (1.0 equiv), Phenylboronic acid (1.5 equiv), and

(3.0 equiv). -

Heating: Heat to 100°C for 12-16 hours.

-

Filtration: Filter through Celite to remove Pd black before purification.

Visualizing the Synthetic Pathway

The following diagram details the decision tree for functionalizing a generic chlorothiophene scaffold.

Caption: Divergent synthetic pathways for C-H vs C-Cl functionalization.

References

-

Schnürch, M., et al. (2007).[1] Halogen Dance Reactions on Heteroaromatics. Imperial College London / TU Wien.[1] Retrieved from [Link][1]

-

Dansette, P. M., et al. (2014).[1] Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

-

Fairlamb, I. J. S. (2008).[1] Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Retrieved from [Link]

Sources

Advanced Protocol: Regioselective Formylation of Chlorothiophene Carboxylic Acids

Executive Summary The formylation of chlorothiophene carboxylic acids represents a critical transformation in the synthesis of polysubstituted thiophene scaffolds, widely utilized in the development of antithrombotics (e.g., Rivaroxaban analogs), angiotensin II receptor antagonists, and agrochemicals.[1]

Direct functionalization of these substrates is synthetically challenging due to the competing electronic effects of the electron-rich thiophene ring, the electron-withdrawing carboxylic acid (and chlorine), and the propensity for metal-halogen exchange.[1] This guide details the Dianion Lithiation Strategy , the industry-standard "Gold Method" for achieving high-yield, regioselective formylation while preserving the sensitive chloro-substituent.[1]

Strategic Analysis: The Chemoselectivity Challenge

Formylating a chlorothiophene carboxylic acid requires navigating three competing reactivity modes. Understanding these is prerequisite to execution.

| Reactivity Mode | Challenge | Outcome |

| Electrophilic Aromatic Substitution (EAS) | The -COOH group strongly deactivates the ring.[1] | Failure: Vilsmeier-Haack conditions typically fail on the free acid or result in low yields.[1] |

| Nucleophilic Attack (Lithiation) | The acidic proton (-COOH) consumes 1 equivalent of base immediately. | Solution: Use the Dianion Strategy (2+ equivalents of base) to generate a reactive intermediate.[1] |

| Metal-Halogen Exchange | Lithium reagents may attack the C-Cl bond instead of the C-H bond.[1] | Control: Use LDA (non-nucleophilic base) instead of n-BuLi to favor deprotonation over exchange. |

Core Protocol: The Dianion Lithiation Route[1]

This protocol describes the synthesis of 5-formyl-3-chloro-2-thiophenecarboxylic acid from 3-chloro-2-thiophenecarboxylic acid .[1] This route leverages the "Super-Electrophile" character of the generated dianion to overcome electronic deactivation.[1]

Reaction Mechanism & Regiochemistry

The reaction proceeds via a Dilithiated Intermediate .

-

First Deprotonation: The carboxylic acid proton is removed (fast, exothermic).

-

Second Deprotonation: The ring proton at C5 is removed.[1]

-

Formylation: The C5-lithio species attacks DMF.[1]

Figure 1: Step-wise generation of the reactive dianion species and subsequent formylation.[1]

Reagents & Equipment[1]

-

Substrate: 3-Chloro-2-thiophenecarboxylic acid (1.0 equiv).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (2.2 equiv).[1]

-

Note: Freshly prepared LDA is preferred to minimize LiCl contaminants, though commercial sources are acceptable if titrated.[1]

-

-

Electrophile: N,N-Dimethylformamide (DMF), Anhydrous (3.0 equiv).[1]

-

Solvent: THF (Anhydrous, inhibitor-free).[1]

-

Quench: 10% HCl or saturated NH₄Cl.[1]

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask under Argon flow.

-

Charge with anhydrous THF (concentration 0.2 M relative to substrate).[1]

-

Cool the system to -78°C (Dry ice/Acetone bath).

Step 2: Dianion Generation

-

Add the substrate (dissolved in minimal THF) to the flask.[1]

-

Dropwise Addition: Add LDA (2.2 equiv) slowly over 30 minutes. Maintain internal temperature < -70°C.

-

Observation: The solution will likely turn from colorless to yellow/orange, indicating dianion formation.[1]

-

-

Maturation: Stir at -78°C for 1 hour to ensure complete C5-lithiation.

Step 3: Formylation

-

Add anhydrous DMF (3.0 equiv) in a single portion (or rapid dropwise).

-

Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours.

-

Critical Checkpoint: Do not warm to room temperature immediately; the hemiaminal intermediate is stable at 0°C.[1]

-

Step 4: Quench & Isolation [1]

-

Pour the reaction mixture into cold 10% HCl (pH adjusted to ~2).

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient.[1] If oil persists, column chromatography (MeOH/DCM) may be required.[1]

Alternative Route: The "Protect-Formylate" Strategy[1]

If the dianion route suffers from solubility issues (common with higher molecular weight analogs), the Ester-Lithiation route is the validated alternative.[1]

Workflow:

-

Protection: Convert Acid to tert-butyl ester (resistant to nucleophilic attack).

-

Lithiation: Treat with 1.1 equiv LDA (only 1 eq needed).

-

Formylation: Quench with DMF.

-

Deprotection: Acidic cleavage (TFA/DCM) to restore the carboxylic acid.[1]

Comparison of Methods:

| Feature | Dianion Route (Direct) | Ester Route (Indirect) |

| Step Count | 1 Step | 3 Steps (Protect, React, Deprotect) |

| Atom Economy | High | Lower |

| Solubility | Low (Dianion aggregates) | High (Lipophilic ester) |

| Risk | Incomplete 2nd lithiation | Hydrolysis of ester during workup |

Regioselectivity Decision Matrix

The position of the Chlorine atom dictates the lithiation site.[1] Use this matrix to predict outcomes for different isomers.

Figure 2: Regiochemical outcomes based on chlorine substitution pattern.

Technical Note on Case 3 (5-Chloro-2-COOH): Attempting to formylate 5-chloro-2-thiophenecarboxylic acid is chemically risky.[1] The C5-Cl bond is prone to Lithium-Halogen Exchange (forming 5-Li-2-COOH and releasing Cl), which leads to dechlorination upon quenching.[1] For this isomer, the Vilsmeier-Haack reaction on the corresponding ester is preferred over lithiation.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<40%) | Incomplete formation of the dianion.[1] | Increase LDA to 2.5 equiv . Ensure temperature stays at -78°C during addition. |

| Dechlorination | Metal-Halogen exchange occurred.[1][2] | Switch from n-BuLi to LDA (sterically hindered, less nucleophilic).[1] |

| Starting Material Recovery | Quench was too acidic/warm. | Quench at -20°C. Ensure DMF is anhydrous (water kills the lithio-species). |

| Tarry Product | Polymerization of thiophene.[1][3] | Keep reaction dilute (0.1 M). Avoid temperatures > 0°C before workup. |

References

-

Dianion Chemistry of Thiophenes

-

Lithiation Methodologies

-

Industrial Synthesis Context

-

Rivaroxaban Intermediate Synthesis

-

ChemicalBook Entry: 5-Chlorothiophene-2-carboxylic acid synthesis routes. Link

-

Sources

- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for the Purification of 5-Chlorothiophene-2-Carboxylic Acid by Recrystallization

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the purification of 5-chlorothiophene-2-carboxylic acid, a critical intermediate in pharmaceutical synthesis, notably for the anticoagulant Rivaroxaban.[1][2] The guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind recrystallization to ensure the highest purity of the final compound. We will explore solvent selection strategies, present a step-by-step purification workflow, and offer troubleshooting guidance to overcome common challenges. The methodologies described herein are grounded in established crystallization principles to ensure a robust and reproducible purification process.

Introduction: The Imperative for Purity

5-Chlorothiophene-2-carboxylic acid (5-CTCA) is a heterocyclic building block of significant value in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of subsequent reactions and final active pharmaceutical ingredients (APIs).

Recrystallization stands as one of the most powerful, economical, and widely used techniques for purifying solid organic compounds.[3][4][5] The process leverages differences in the solubility of the target compound and its impurities within a selected solvent system.[6][7] A properly executed recrystallization can dramatically enhance the purity of 5-CTCA, yielding a crystalline solid suitable for the most demanding synthetic applications.

The Science of Recrystallization

The efficacy of recrystallization hinges on a fundamental principle of solubility: most solids are more soluble in a hot solvent than in a cold one.[3][4] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of crystals.

The genius of the technique lies in its selectivity. Ideally, impurities present in the crude material will either be completely insoluble in the hot solvent (and can be filtered out) or remain fully dissolved in the cold solvent (and are removed with the mother liquor). Slow, controlled cooling is crucial as it allows for the methodical formation of a crystal lattice, which inherently excludes foreign molecules, resulting in a highly purified final product.

Physicochemical Profile: 5-Chlorothiophene-2-Carboxylic Acid

A successful purification strategy begins with understanding the properties of the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClO₂S | [8][9] |

| Molecular Weight | 162.59 g/mol | [8] |

| Appearance | White to cream or light yellow crystalline powder | [9][10] |

| Melting Point | 146-158 °C (literature range) | [1][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][11] |

| Hazards | Causes serious eye irritation; May cause skin irritation or allergic reaction | [8][10] |

Experimental Protocol: Purifying 5-CTCA

This section details the complete workflow, from selecting an appropriate solvent system to obtaining pure, dry crystals of 5-CTCA.

Part A: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit high solubility for 5-CTCA at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[12][13] While literature and patents suggest an ethanol/water mixture is effective for 5-CTCA, this section outlines a systematic screening process.[14]

Screening Workflow:

-

Place approximately 50 mg of crude 5-CTCA into several small test tubes.

-

To each tube, add a different potential solvent (see Table 2) dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility. A good candidate solvent will not dissolve the compound at room temperature.[13]

-

For solvents that did not dissolve the compound, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the compound dissolves completely.

-

If the compound dissolves fully when hot, cool the test tube to room temperature and then in an ice-water bath.

-

The ideal solvent is one where the compound is insoluble at room temperature, fully soluble when hot, and forms a high yield of crystals upon cooling.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | High | Good for polar compounds. May be a suitable "anti-solvent" in a mixed system. |

| Ethanol | 78 | High | Often a good choice for moderately polar compounds like carboxylic acids. |

| Methanol | 65 | High | Similar to ethanol but more volatile. |

| Acetone | 56 | Medium | A versatile solvent, but its low boiling point can lead to rapid evaporation. |

| Ethyl Acetate | 77 | Medium | A common choice for recrystallization. |

| Toluene | 111 | Low | Good for less polar compounds; its high boiling point requires caution. |

| Heptane/Hexane | 98 / 69 | Low | Non-polar solvents, likely to be poor solvents for 5-CTCA but can be used as an "anti-solvent". |

Note on Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is employed. This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled.[12][15] For 5-CTCA, an Ethanol/Water system is a highly recommended starting point.

Part B: Step-by-Step Recrystallization Workflow

This protocol assumes the use of a single-solvent system but can be adapted for a mixed system.

Safety First: Always perform this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Equipment:

-

Erlenmeyer flasks (at least two)

-

Hotplate with stirring capability

-

Buchner funnel and vacuum flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

Procedure:

-

Dissolution: Place the crude 5-CTCA (e.g., 5.0 g) into an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol), and while stirring, heat the mixture gently on a hotplate. Continue adding the solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which ensures a high recovery yield upon cooling.[4][6]

-

Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.[4][5]

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[4][7] Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize the crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean vacuum flask.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (which contains dissolved impurities) without dissolving a significant amount of the purified product crystals.[4][5]

-

Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry in the fume hood. For faster results, a drying oven set to a low temperature (e.g., 40-50°C, well below the compound's melting point) or a vacuum desiccator can be used.

Visualization of the Process

To better illustrate the protocol, the following diagrams outline the key decision points and workflow stages.

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Caption: Step-by-step workflow for the recrystallization of 5-CTCA.

Troubleshooting and Purity Verification

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was added). | Reheat the solution to boil off some of the solvent, then allow it to cool again. Try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Add a tiny "seed" crystal of pure compound if available.[16] |

| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the solvent's boiling point, or its solubility limit is exceeded too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider switching to a solvent with a lower boiling point. |

| Very low recovery of purified product. | Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The compound is too soluble in the cold wash solvent. | Use the absolute minimum amount of hot solvent required for dissolution. Ensure the filtration apparatus is properly pre-heated. Use only a very small volume of ice-cold solvent for washing.[6] |

| Final product is still colored. | Colored impurities were not fully removed. | Perform the optional decolorizing charcoal step before hot filtration. A second recrystallization may be necessary. |

Purity Assessment:

-

Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2°C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure sample should ideally show a single spot.

References

-

Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

-

Crystallization - Organic Chemistry at CU Boulder. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

-

5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem. [Link]

-

SOP: CRYSTALLIZATION - UCT Science. [Link]

-

Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. [Link]

-

Flow Crystallization | Solubility Control - Vapourtec. [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. [Link]

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P

- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. [Link]

- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google P

-

5-Chloro-2-thiophenecarboxylic acid - the NIST WebBook. [Link]

-

Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google P

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 2. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. longdom.org [longdom.org]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 7. vapourtec.com [vapourtec.com]

- 8. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A15209.06 [thermofisher.com]

- 10. 5-Chlorothiophene-2-carboxylic Acid | 24065-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 14. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 15. mt.com [mt.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

"side reactions in the synthesis of Rivaroxaban precursors"

The following guide is structured as a Technical Support Center for process chemists and engineers. It moves beyond standard protocols to address the why and how of failure modes during the synthesis of Rivaroxaban and its key precursors.

Status: Online 🟢 | Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Side Reactions & Impurity Profiles in Rivaroxaban Precursors[1]

Welcome to the Advanced Troubleshooting Hub. Below you will find deep-dive resolutions for the most critical chemical deviations encountered during the synthesis of Rivaroxaban (Xarelto) precursors.

📋 Incident Log & Resolution Guides

🎫 Ticket #001: Regioselectivity Failure in Oxazolidinone Formation

Target Precursor: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Context: The reaction between 4-(4-aminophenyl)morpholin-3-one (Compound A) and (S)-N-(2,3-epoxypropyl)phthalimide (Compound B) .[1]

🔴 The Issue

"We are observing a persistent 5-10% formation of a regioisomeric impurity where the amine attacks the secondary carbon of the epoxide instead of the primary carbon. Yields are dropping, and the impurity is difficult to purge via crystallization."

🔍 Root Cause Analysis

This is a classic competition between kinetic and thermodynamic control, heavily influenced by the Lewis acidity of the environment.

-

Mechanism: The desired pathway is the nucleophilic attack of the aniline nitrogen on the terminal (primary) carbon of the epoxide (SN2-like).

-

Deviation: Without sufficient activation, or at elevated temperatures, the amine may attack the internal (secondary) carbon, leading to a regioisomer that cannot cyclize correctly to the oxazolidinone or forms a 6-membered ring artifact.

-

Catalytic Gap: The absence of a coordinating metal ion allows the epoxide oxygen to remain "hard," making the steric difference between C1 and C2 less decisive.

🛠️ Corrective Protocol

Implement Lewis Acid Modulation: Switch from a purely thermal or weak-base promoted reaction to a Magnesium Triflate (Mg(OTf)₂) catalyzed system.[1]

-

Why: Mg²⁺ coordinates with the epoxide oxygen and the phthalimide carbonyls. This "locks" the conformation and pulls electron density, making the terminal carbon significantly more electrophilic (activating it for SN2 attack) while sterically shielding the internal carbon.

Optimized Parameters:

| Parameter | Standard Condition | Optimized Condition | Rationale |

|---|---|---|---|

| Catalyst | None / TEA | Mg(OTf)₂ (0.1 eq) | Enhances regioselectivity to >99:1. |

| Solvent | DMF | Acetonitrile / Toluene | Non-polar solvents enhance tight ion pairing with the catalyst. |

| Temp | 80-90°C | 40-50°C | Lower temp favors the kinetic product (terminal attack).[1] |

Reference Grounding: The use of triflates to control regioselectivity in this specific ring opening is supported by mechanistic studies on oxazolidinone synthesis [1][2].

🎫 Ticket #002: The "Pseudodimer" Impurity in Amide Coupling

Target Precursor: 5-Chlorothiophene-2-carbonyl chloride (Acid Chloride) Context: Final coupling of the oxazolidinone amine with the acid chloride.[1]

🔴 The Issue

"HPLC analysis shows a high molecular weight impurity (RRT ~1.8) appearing during the final acylation step. Mass spec suggests a 'dimer' species."

🔍 Root Cause Analysis

This is Impurity J (Rivaroxaban Pseudodimer).[1]

-

Origin: It arises not from the acid chloride itself, but from the previous deprotection step.

-

Mechanism: If the phthalimide deprotection (using methylamine or hydrazine) is too aggressive, it can partially hydrolyze the morpholinone ring (the "tail" of the molecule) into a secondary amine or open-chain amide.

-

Coupling: During the final step, the acid chloride reacts with both the desired primary amine (on the oxazolidinone) AND the newly exposed amine on the hydrolyzed morpholinone tail. This links two Rivaroxaban units or creates a bis-acylated species.[1]

🛠️ Corrective Protocol

Step 1: Audit the Deprotection (Phthalimide Removal)

-

Stop: Avoid using Hydrazine Hydrate at reflux if possible.

-

Start: Use Methylamine (40% aq) in Ethanol at room temperature (20-25°C).

-

Checkpoint: Monitor the reaction by HPLC for the "Ring-Opened Morpholinone" intermediate (approx RRT 0.8). Do not proceed to acylation until this is <0.1%.

Step 2: Controlled Acylation

-

Stoichiometry: Strictly limit the Acid Chloride to 1.05 equivalents . Excess acid chloride drives the reaction of trace impurities.

-

Temperature: Maintain <10°C during addition. High temps promote attack on the morpholinone lactam nitrogen.

Reference Grounding: Bis-acylation and dimer formation are documented risks in the patent literature regarding Rivaroxaban purification [3][4].[1]

🎫 Ticket #003: Nitration Isomers in the Aniline Precursor

Target Precursor: 4-(4-aminophenyl)morpholin-3-one Context: Synthesis of the starting material via nitration of 4-phenylmorpholin-3-one.[1][2]

🔴 The Issue

"Our starting material has variable purity. We see carryover of ortho- and meta-isomers which are incredibly hard to separate after the final API is formed."

🔍 Root Cause Analysis

The nitration of 4-phenylmorpholin-3-one is an Electrophilic Aromatic Substitution (EAS).[1]

-

Director: The morpholinone group is a para-director, but it is bulky and moderately activating.

-

Side Reaction: Under uncontrolled exotherms, the ortho position becomes accessible (kinetic product). If the acid strength is too high, protonation of the morpholinone nitrogen can alter the directing effect, increasing meta substitution.

🛠️ Corrective Protocol

The "Cold Acid" Protocol:

-

Solvent: Use 98% H₂SO₄ as both solvent and catalyst.

-

Temperature: The addition of HNO₃ must be strictly controlled at -5°C to 0°C .

-

Quench: Do not pour water into the acid. Pour the reaction mass onto crushed ice. This prevents localized heating which isomerizes the product.

-

Purification: Recrystallize the nitro-intermediate in Ethanol before hydrogenation. The nitro-isomers have vastly different solubility profiles compared to the amino-isomers.[1]

📊 Visual Troubleshooting Logic

Diagram 1: Impurity Genealogy Tree

This diagram traces the lineage of impurities from the precursor stage to the final API, helping you identify where the error occurred based on the final impurity profile.

Caption: Genealogy of Rivaroxaban impurities. Red nodes indicate critical failure points where specific side reactions diverge from the main synthetic pathway.

Diagram 2: Decision Matrix for Low Yield

Follow this logic flow when overall yield drops below 70% during the oxazolidinone formation step.

Caption: Decision matrix for diagnosing yield loss during the critical aniline-epoxide coupling step.

📚 References

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry, 48(19), 5900–5908. Link[1]

-

Perrault, W. R., et al. (2003). "Process Research and Development of an Oxazolidinone Antibiotic." Organic Process Research & Development, 7(4), 533-546. (Provides mechanistic basis for Mg-catalyzed epoxide opening in similar oxazolidinone cores). Link[1]

-

Bayer Intellectual Property GmbH. (2014). "Process for preparation of rivaroxaban." World Intellectual Property Organization, WO2014096214A1. (Details on impurity profiles including the pseudodimer). Link

-

ScinoPharm Taiwan Ltd. (2012). "Process for the preparation of rivaroxaban and intermediates thereof." European Patent Office, EP2521723A1. (Discusses the phthalimide deprotection risks). Link

-

Mederski, W. W., et al. (2007). "Practical and Efficient Processes for the Preparation of 4-(4-Aminophenyl)morpholin-3-ones on a Larger Scale." Heterocycles, 74(1), 437-445. Link

Sources

Validation & Comparative

"yield comparison of different 5-chlorothiophene-2-carboxylic acid synthesis methods"

Executive Summary

5-Chlorothiophene-2-carboxylic acid (CAS 24065-33-6) is a critical heterocyclic building block, most notably serving as the key intermediate for the anticoagulant drug Rivaroxaban (Xarelto) . Its synthesis demands a balance between regioselectivity (avoiding the 3-chloro or 4-chloro isomers) and yield efficiency .

This guide compares the three dominant synthetic methodologies:

-

Oxidative Chlorination (One-Pot Industrial Standard): High throughput, uses 2-thiophenecarboxaldehyde.

-

Lithiation-Carboxylation (Precision Lab Standard): High regioselectivity, uses 2-chlorothiophene.

-

Friedel-Crafts Acylation/Oxidation: Traditional route, robust but waste-intensive.

Quick Verdict

-

Highest Yield: Oxidative Chlorination (~92%)

-

Best Selectivity: Lithiation-Carboxylation (>99% isomeric purity)

-

Most Scalable: Oxidative Chlorination

Comparative Analysis of Synthesis Routes

The following table synthesizes experimental data from patent literature and process chemistry journals to provide an objective comparison.

| Metric | Method A: Oxidative Chlorination (Industrial) | Method B: Lithiation-Carboxylation (Lab/Pilot) | Method C: Friedel-Crafts / Oxidation |

| Starting Material | 2-Thiophenecarboxaldehyde | 2-Chlorothiophene | 2-Chlorothiophene / 2-Acetylthiophene |

| Primary Reagents | Cl₂, NaClO₂, NaOH | n-BuLi (or LDA), CO₂ | Trichloroacetyl chloride, AlCl₃, NaClO₂ |

| Typical Yield | 88% – 92% | 75% – 81% | 65% – 70% |

| Atom Economy | High | Moderate (Li waste) | Low (Al/Ti waste) |

| Regioselectivity | Good (controlled by temp) | Excellent (Direct C5 lithiation) | Good |

| Key Risk | Chlorine gas handling, Exotherms | Cryogenic temps (-78°C), Moisture sensitivity | Acidic waste streams, Heavy metal disposal |

| Suitability | Large-scale Manufacturing | Research & Gram-scale Pilot | Legacy Manufacturing |

Detailed Experimental Protocols

Protocol A: High-Yield Industrial "One-Pot" Method

Basis: This method utilizes the electronic directing effect of the aldehyde group to block the 2-position, directing chlorination to the 5-position, followed by oxidation to the acid. This avoids the use of expensive organolithiums.

Reagents:

-

2-Thiophenecarboxaldehyde (1.0 eq)

-

Chlorine Gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

-

Sodium Chlorite (NaClO₂) (1.2 eq) or Hypochlorite

-

Solvent: Dichloromethane (DCM) or Water/Acetone biphasic system

Step-by-Step Workflow:

-

Chlorination: Dissolve 2-thiophenecarboxaldehyde in DCM. Cool to 0°C.[1]

-

Addition: Slowly introduce Cl₂ gas or dropwise SO₂Cl₂ while maintaining temperature <10°C to prevent polychlorination.

-

Monitoring: Stir for 4 hours. Monitor via HPLC for disappearance of starting material.[1] The intermediate is 5-chloro-2-thiophenecarboxaldehyde .[1][2]

-

Oxidation (Pinnick Conditions): Buffer the solution to pH 4-5 (NaH₂PO₄). Add NaClO₂ solution dropwise at ambient temperature. Note: Scavenge HOCl byproduct with dimethyl sulfide or 2-methyl-2-butene if necessary.

-

Workup: Quench with sodium sulfite (Na₂SO₃). Acidify aqueous layer with HCl to pH 1-2.[1]

-

Isolation: The product precipitates as a white solid.[1] Filter and wash with cold water. Recrystallize from Ethanol/Water (3:1).[1]

Expected Yield: 88-92% Purity: >98% (HPLC)[3]

Protocol B: High-Precision Lithiation-Carboxylation

Basis: 2-Chlorothiophene has an acidic proton at the 5-position. Treatment with a strong base (n-BuLi) selectively deprotonates this position, creating a nucleophile that attacks CO₂.

Reagents:

-

2-Chlorothiophene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Dry Ice (Solid CO₂) or Gaseous CO₂

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add anhydrous THF and 2-chlorothiophene.

-

Lithiation: Cool mixture to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi dropwise over 30 mins. Maintain temp below -70°C. Stir for 1 hour. The solution typically turns yellow/orange, indicating the formation of 5-chloro-2-thienyllithium .

-

Carboxylation:

-

Method A (Gas): Bubble dry CO₂ gas into the solution for 30 mins.

-

Method B (Solid): Pour the reaction mixture onto crushed Dry Ice (excess).

-

-

Quench: Allow to warm to room temperature. Quench with water.[3]

-

Extraction: Wash with ether (removes unreacted organic impurities). Acidify the aqueous layer with 6M HCl to precipitate the acid.

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

Expected Yield: 75-81% Purity: >99% (Isomerically pure)[3]

Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the two primary methods.

Diagram 1: Reaction Pathways Comparison[4]

Caption: Comparative reaction pathways showing the Industrial Oxidative Chlorination route (Blue) versus the Lab-scale Lithiation route (Red).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Lithiation) | Moisture in THF or CO₂ | Ensure THF is distilled over Na/Benzophenone. Use a drying tube for CO₂ gas. |

| Polychlorination (Industrial) | Temperature too high during Cl₂ addition | Maintain reaction temp < 5°C. Add Cl₂ slower. |

| Regioisomer Impurities | 2-Chlorothiophene quality | Verify starting material purity. Isomers (3-chloro) carry through to final product. |

| Incomplete Oxidation | pH drift in Pinnick oxidation | Monitor pH closely; add NaH₂PO₄ buffer to maintain pH 4-5. |

References

-

Process Development for Rivaroxaban Intermediates. CN Patent 105085469A. (2015). Describes the high-yield oxidative chlorination method.

-

Continuous Flow Carboxylation Reaction. US Patent 9,725,413 B2. (2017). Details the lithiation/carboxylation scale-up and yield data (81%).

-

Synthesis of 5-chlorothiophene-2-carboxylic acid. ChemicalBook Technical Review. Provides overview of Friedel-Crafts and Acetyl-oxidation routes.

-

Carboxylate-Assisted Carboxylation of Thiophene. Molecules. (2022). Discusses mechanistic insights into CO2 insertion.

-

Preparation of 5-chlorothiophene-2-carboxylic acid. BenchChem Protocols. (2025). General lab protocols for thiophene functionalization.

Sources

- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 3. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

The Alchemist's Road to Xarelto: A Comparative Guide to the Cost-Effective Synthesis of Rivaroxaban

For researchers, scientists, and professionals in drug development, the journey from a complex molecule to a life-saving medicine is a testament to the elegance and efficiency of synthetic chemistry. Rivaroxaban, marketed as Xarelto®, stands as a cornerstone in anticoagulant therapy, and its widespread use necessitates highly optimized and cost-effective manufacturing processes.[1] This guide delves into the intricate world of Rivaroxaban synthesis, offering a comparative analysis of different routes, supported by experimental data, to illuminate the path towards economical and sustainable production.

The core structure of Rivaroxaban, a potent and selective direct Factor Xa inhibitor, presents several synthetic challenges.[2] These include the stereospecific construction of the (S)-oxazolidinone ring and the efficient coupling of the morpholinone and chlorothiophene moieties. The overall cost-effectiveness of any synthetic route is a multifactorial equation, weighing not only the price of raw materials but also the number of steps, overall yield, ease of purification, and the environmental footprint of the process.

This guide will dissect and compare prominent synthetic strategies, highlighting the chemical ingenuity and process optimization that have driven the large-scale production of this vital medication.

Route 1: The Original Convergent Approach (Bayer's Patented Route)

The initial synthesis of Rivaroxaban, as disclosed in the original patents by Bayer, employs a convergent strategy.[3] This approach involves the synthesis of two key intermediates that are later coupled to form the final molecule. This strategy is often favored in industrial settings as it allows for the parallel production of fragments, potentially shortening the overall manufacturing timeline.

A pivotal intermediate is 4-(4-aminophenyl)morpholin-3-one, which provides the eastern portion of the molecule.[4] The synthesis of this intermediate itself has been a subject of optimization.[5] The second key fragment is the chiral (S)-oxazolidinone core bearing the chlorothiophene side chain.

Key Features of the Convergent Approach:

-

Stereochemical Control: The chirality is introduced early through the use of (S)-epichlorohydrin or a derivative, ensuring the correct stereochemistry of the final product.

-

Late-Stage Coupling: The two main fragments are joined in the later stages of the synthesis, which can be advantageous for maximizing the overall yield.

-

Robust and Scalable: This route has been proven to be reliable for large-scale industrial production.

Experimental Protocol (Conceptual Outline):

-

Synthesis of 4-(4-aminophenyl)morpholin-3-one: This is typically achieved through a multi-step process starting from simpler aromatic precursors.

-

Synthesis of the (S)-oxazolidinone Intermediate: This involves the reaction of a chiral epoxide with a suitable amine, followed by cyclization to form the oxazolidinone ring.

-

Coupling and Final Elaboration: The two key intermediates are coupled, often via a nucleophilic substitution reaction, followed by any necessary final chemical transformations to yield Rivaroxaban.

Causality Behind Experimental Choices: The use of a convergent approach minimizes the linear step count for the most complex part of the synthesis, thereby reducing the cumulative loss of material. The choice of protecting groups and coupling reagents is critical to ensure high yields and minimize side reactions.

Diagram of the Convergent Synthetic Pathway:

Caption: Convergent synthesis of Rivaroxaban.

Route 2: A More Linear Approach with Early Oxazolidinone Formation

An alternative strategy involves a more linear synthesis where the oxazolidinone ring is formed earlier in the sequence.[6] This approach can be advantageous if the subsequent reactions on the intact oxazolidinone core are high-yielding and do not compromise its stereochemical integrity.

In this route, 4-(4-aminophenyl)morpholin-3-one is reacted with a chiral three-carbon synthon to construct the oxazolidinone ring directly onto the eastern fragment. The chlorothiophene side chain is then introduced in a later step.

Key Features of the Linear Approach:

-

Step Economy: Can potentially involve fewer overall synthetic steps compared to some convergent strategies.

-

Intermediate Management: A linear sequence simplifies the management of intermediates as there are fewer parallel streams.

-

Potential for Lower Yields: In a long linear sequence, the overall yield can be significantly impacted by the efficiency of each individual step.

Experimental Protocol (Conceptual Outline):

-

Reaction of 4-(4-aminophenyl)morpholin-3-one with a Chiral Synthon: A key step to form the amino alcohol precursor to the oxazolidinone.

-

Cyclization: Formation of the oxazolidinone ring, often using a phosgene equivalent like carbonyldiimidazole (CDI).

-

Deprotection and Amidation: Removal of any protecting groups and subsequent acylation with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.[7]

Causality Behind Experimental Choices: The choice of the chiral synthon is critical for both stereocontrol and reactivity. The use of milder cyclizing agents like CDI is preferred over highly toxic reagents like phosgene, reflecting a move towards safer and more environmentally benign processes.[8]

Diagram of the Linear Synthetic Pathway:

Caption: Linear synthesis of Rivaroxaban.

Route 3: Greener Approaches and Process Intensification

The principles of green chemistry are increasingly influencing the design of pharmaceutical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[9] In the context of Rivaroxaban, this has led to the development of more sustainable and cost-effective processes.

One notable "greener" approach focuses on the late-stage oxidation to form the morpholin-3-one ring.[10] This strategy avoids carrying the potentially sensitive lactam functionality through multiple synthetic steps.

Key Features of Greener Approaches:

-

Use of Safer Reagents: Replacing hazardous reagents with more environmentally benign alternatives.

-

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

-

Process Intensification: Utilizing technologies like continuous flow chemistry to enhance safety, efficiency, and scalability.

Experimental Protocol (Conceptual Outline of a Late-Stage Oxidation Approach):

-

Synthesis of a Precursor without the Morpholin-3-one: A Rivaroxaban analogue with a morpholine ring is synthesized.

-

Selective Oxidation: The morpholine ring is selectively oxidized at a late stage to form the desired morpholin-3-one of Rivaroxaban.

Causality Behind Experimental Choices: Late-stage functionalization can simplify the overall synthesis by avoiding the need for protecting groups on the lactam nitrogen. The choice of a selective and mild oxidizing agent is crucial to avoid unwanted side reactions on the complex Rivaroxaban scaffold.

Diagram of the Green Chemistry Approach:

Caption: Green synthesis of Rivaroxaban via late-stage oxidation.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key metrics for the different synthetic approaches. The values presented are representative and can vary depending on the specific reaction conditions and scale of production.

| Metric | Route 1: Convergent Approach | Route 2: Linear Approach | Route 3: Greener Approaches |

| Overall Yield | Generally high (e.g., ~40-50%)[10] | Can be lower due to the number of linear steps | Potentially high, with improved atom economy |

| Number of Steps | Moderate, but with parallel synthesis | Can be shorter in some variations[6] | Often aims to reduce the overall step count[10] |

| Cost of Key Raw Materials | Moderate to high, depending on the chiral source | Can be lower if simpler chiral synthons are used | Aims to use cheaper and more sustainable starting materials |

| Process Safety & Environment | Can involve hazardous reagents in early patents | Improved by avoiding highly toxic reagents like phosgene | A key focus, with an emphasis on benign solvents and reagents[9] |

| Scalability | Proven for large-scale industrial production | Generally scalable, but sensitive to yields of each step | Can be highly scalable, especially with continuous flow technology |

Conclusion

The synthesis of Rivaroxaban is a mature field of process chemistry, with multiple viable routes to the final active pharmaceutical ingredient. The original convergent approach developed by Bayer remains a robust and proven method for industrial-scale production. However, ongoing research has led to the development of more linear and greener alternatives that offer potential advantages in terms of step economy, cost of goods, and environmental impact.

For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors, including the scale of production, available resources, and regulatory considerations. The continuous drive for more cost-effective and sustainable manufacturing processes will undoubtedly lead to further innovations in the synthesis of Rivaroxaban and other important pharmaceuticals. The principles of green chemistry, coupled with process intensification, are poised to play an increasingly important role in shaping the future of pharmaceutical manufacturing.[9]

References

-

Mladentsev, D. Y., Kuznetsova, E. N., Skvortsova, M. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. [Link]

-

Mladentsev, D. Y., Kuznetsova, E. N., et al. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Semantic Scholar. [Link]

-

Scribd. (n.d.). Review on Synthetic Approaches toward Rivaroxaban (Xarelto) | PDF | Coagulation. [Link]

-

Singh, S., et al. (2021). A review on the synthetic approaches of rivaroxaban: An anticoagulant drug. ResearchGate. [Link]

- Google Patents. (2015).

-

Eureka | Patsnap. (n.d.). Synthesis method of rivaroxaban. [Link]

-

Arborpharm. (2023). Rivaroxaban Intermediates Introduction. [Link]